molecular formula C14H10ClFO3 B1344962 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid CAS No. 1041536-98-4

4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid

Cat. No.: B1344962
CAS No.: 1041536-98-4
M. Wt: 280.68 g/mol
InChI Key: HDCNHHWWBGGCRK-UHFFFAOYSA-N
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Description

4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid is an organic compound with the molecular formula C14H10ClFO3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-chloro-4-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-fluorobenzyl alcohol and 4-hydroxybenzoic acid.

    Reaction: The 2-chloro-4-fluorobenzyl alcohol is reacted with 4-hydroxybenzoic acid in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

    Heating: The reaction mixture is heated to facilitate the formation of the ester linkage between the two starting materials.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

For industrial-scale production, the process may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature and pressure.

    Efficient Purification: Implementing efficient purification methods, such as continuous chromatography, to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.

    Reduction: Production of alcohols or alkanes with the 2-chloro-4-fluorobenzyl group intact.

    Substitution: Generation of new compounds with different substituents replacing the chlorine or fluorine atoms.

Scientific Research Applications

4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-Fluorobenzyl)oxy]benzoic acid: Similar structure but lacks the chlorine atom.

    2-Chloro-4-fluorobenzoic acid: Contains the same substituents but lacks the benzyloxy group.

    4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid: Similar structure with a different position of the fluorine atom.

Uniqueness

4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its reactivity and interactions with biological targets. This unique structure may confer distinct properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c15-13-7-11(16)4-1-10(13)8-19-12-5-2-9(3-6-12)14(17)18/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCNHHWWBGGCRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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